2,2-Dimethyl-N-(2-phenylethyl)propanamide
Description
2,2-Dimethyl-N-(2-phenylethyl)propanamide is a chemical compound that can be associated with a variety of research areas, including organic synthesis, molecular structure analysis, and biological activity studies. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and methodologies that could be relevant for the synthesis and analysis of 2,2-Dimethyl-N-(2-phenylethyl)propanamide.
Synthesis Analysis
The synthesis of related compounds often involves the formation of amide bonds and the introduction of functional groups through reactions such as halogenated hydrocarbon amination, as seen in the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide . Additionally, the use of DMF as a reagent and solvent for the cyanation of arenes provides insights into potential synthetic routes that could be adapted for the synthesis of 2,2-Dimethyl-N-(2-phenylethyl)propanamide .
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties of a compound. Techniques such as NMR, FT-IR spectroscopy, and X-ray crystallography are commonly used. For instance, the molecular structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was determined using these methods . Similarly, the structural and spectroscopic profiling of 2,2-dimethyl-N-(2-pyridinyl)propanamide was performed using DFT calculations, which provided information about the structure and electronic properties of the compound .
Chemical Reactions Analysis
The reactivity of a compound can be inferred from studies on similar molecules. For example, the paper on fentanyl and its analogue discusses the protonation of the piperidine ring, which is relevant for understanding the reactivity of nitrogen-containing compounds . The chemical reactions of related compounds can provide a basis for predicting the reactivity of 2,2-Dimethyl-N-(2-phenylethyl)propanamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The analysis of related compounds, such as the study of FTIR and Raman spectra, electronic spectra, and normal coordinate analysis of N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine, can provide insights into the vibrational and electronic properties that might be expected for 2,2-Dimethyl-N-(2-phenylethyl)propanamide . Additionally, the study of the conformational, NBO, NLO, HOMO-LUMO, and NMR properties of N,N-Dimethyl-3-(10H-phenothiazin-10-yl)-1-propanamine can inform the understanding of the electronic and structural characteristics of similar compounds .
Relevant Case Studies
Case studies of similar compounds can provide valuable information for the analysis of 2,2-Dimethyl-N-(2-phenylethyl)propanamide. For instance, the biological activity of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide against Mycobacterium phlei 1180 suggests potential biological applications for related compounds . Additionally, the docking studies of N,N-Dimethyl-3-(10H-phenothiazin-10-yl)-1-propanamine with Plasmodium falciparum indicate the importance of molecular docking in assessing the biological relevance of new compounds .
properties
IUPAC Name |
2,2-dimethyl-N-(2-phenylethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(2,3)12(15)14-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCFPUJKBRCPGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338085 | |
Record name | N-phenylethylpivalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-N-(2-phenylethyl)propanamide | |
CAS RN |
62056-54-6 | |
Record name | N-phenylethylpivalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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